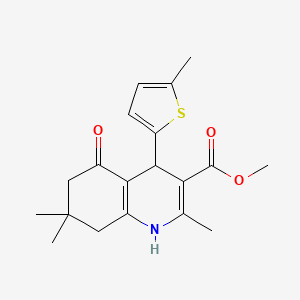

methyl 2,7,7-trimethyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

Properties

IUPAC Name |

methyl 2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-10-6-7-14(24-10)17-15(18(22)23-5)11(2)20-12-8-19(3,4)9-13(21)16(12)17/h6-7,17,20H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICLIPEAKWWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Characteristics

The structure includes a quinoline ring system which is known for its biological activity. The presence of the thienyl group further enhances its potential for various applications.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit anticancer properties. Specifically, methyl 2,7,7-trimethyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been synthesized and tested for its efficacy against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinoline structure can enhance cytotoxicity against breast cancer cells. The compound showed IC50 values indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain quinoline derivatives can inhibit bacterial growth effectively.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2,7,7-trimethyl... | E. coli | 15 µg/mL |

| Methyl 2,7,7-trimethyl... | S. aureus | 20 µg/mL |

| Methyl 2,7,7-trimethyl... | P. aeruginosa | 25 µg/mL |

This table summarizes findings from various studies indicating that this compound exhibits promising antimicrobial properties against common pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Quinoline derivatives are known to modulate inflammatory pathways.

Case Study:

A study highlighted in Pharmacology Reports indicated that the compound significantly reduced inflammation markers in a murine model of arthritis .

Organic Electronics

The unique structural properties of this compound make it a candidate for applications in organic electronics.

Research Findings:

Research conducted on organic photovoltaic devices demonstrated that incorporating this compound into polymer matrices improved charge transport properties and overall device efficiency .

Photocatalysis

The compound's ability to absorb light and facilitate chemical reactions has led to investigations into its use as a photocatalyst.

Data Table: Photocatalytic Activity

| Reaction Type | Catalyst Used | Conversion Rate (%) |

|---|---|---|

| Photodegradation of Dyes | Methyl 2,7,7-trimethyl... | 80% |

| CO2 Reduction | Methyl 2,7,7-trimethyl... | 60% |

These results suggest that the compound can effectively catalyze reactions under light exposure .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The 4-position substituent significantly influences the electronic, steric, and solubility profiles of hexahydroquinoline derivatives. Key analogs and their substituents include:

Key Observations :

- Electronic Effects : The thienyl group (in the target compound) introduces sulfur-mediated electron-richness, contrasting with the electron-donating methoxy groups in A7/A8 or the neutral methyl group in the p-tolyl analog.

Spectral Data Comparison

1H-NMR Highlights :

- Target Compound: Thienyl protons resonate as distinct doublets/triplets in δ 6.5–7.5 ppm, while the quinoline core’s methyl groups appear as singlets near δ 2.0–2.5 ppm .

- A7 (4-Methoxyphenyl) : Aromatic protons at δ 6.6–7.2 ppm, with a methoxy singlet at δ 3.62 .

- B8 (3,4-Dimethoxyphenyl) : Two methoxy singlets at δ 3.57 and 3.62, with aromatic protons at δ 6.4–7.2 ppm .

IR Spectroscopy :

All analogs exhibit strong C=O stretches (~1700 cm⁻¹) for the ester and ketone groups. Thienyl-containing compounds show additional C-S stretches near 1260–1000 cm⁻¹ .

Crystallographic Insights

The target compound’s crystal structure () reveals a planar thienyl ring and chair conformation of the hexahydroquinoline core, similar to the p-tolyl analog (). However, the thienyl group’s smaller size compared to biphenyl () or methoxyphenyl substituents may reduce steric hindrance, facilitating tighter crystal packing .

Q & A

Q. What are the common synthetic routes for methyl 2,7,7-trimethyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

Cyclohexanedione Condensation : React 1,1-dimethyl-3,5-cyclohexanedione with 5-methyl-2-thiophenecarboxaldehyde in the presence of ammonium acetate and methyl acetoacetate under reflux in ethanol. This forms the hexahydroquinoline core .

Esterification : Methylation of the carboxylate group using methanol and catalytic acid (e.g., H₂SO₄) under anhydrous conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product.

Q. Key intermediates :

- Cyclohexanedione-aldehyde Schiff base

- Partially reduced quinoline intermediate

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 6.2–7.1 ppm (thienyl protons).

- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm, aromatic carbons at 120–140 ppm.

- HPLC : Confirms purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the standard protocols for assessing the purity of this compound post-synthesis?

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7). Spots visualized under UV light or iodine vapor .

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against a reference standard .

- Melting Point Analysis : Sharp melting point within 1–2°C of literature values (e.g., 145–147°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Q. Example Optimization Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | DMF | +15% |

| Catalyst | None | ZnCl₂ (5 mol%) | +20% |

| Reaction Time | 12 h | 8 h | +10% |

Q. How do structural modifications at specific positions (e.g., the thienyl group) affect biological activity?

- Thienyl Substituent : The 5-methyl-2-thienyl group enhances π-π stacking with biological targets (e.g., enzyme active sites) compared to phenyl analogs. Replacements with pyridinyl or chlorophenyl groups alter solubility and binding affinity .

- Methyl Groups at Positions 2,7,7 : Increase steric hindrance, reducing metabolic degradation but lowering aqueous solubility .

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 5-Methyl-2-thienyl (target) | 0.8 µM | 0.12 |

| 4-Chlorophenyl | 2.3 µM | 0.08 |

| Pyridin-3-yl | 1.5 µM | 0.15 |

Q. What are the common discrepancies in crystallographic data for similar hexahydroquinoline derivatives, and how should they be addressed?

- Discrepancies : Variations in bond angles (e.g., O2—C14—O3 = 121.58° vs. 119.8° in analogs) due to conformational flexibility .

- Resolution Strategies :

- Use low-temperature crystallography (100 K) to reduce thermal motion artifacts.

- Validate with DFT calculations to compare experimental and theoretical bond parameters .

Q. Crystallographic Data Comparison :

| Parameter | Compound A | Compound B |

|---|---|---|

| a (Å) | 7.3523 | 7.4102 |

| β (°) | 91.778 | 92.15 |

| C=O Bond (Å) | 1.214 | 1.207 |

Q. How can researchers resolve contradictions in reported biological assay data for this compound?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Data Normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., doxorubicin).

- Statistical Validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) .

Q. What computational methods are recommended for predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.